3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core (C8H5N2O) with substituents at positions 2 and 3. The 3-position is substituted with a 4-[(difluoromethyl)sulfanyl]phenyl group, introducing a difluoromethylthioether (-S-CF2H) moiety. The 2-position features a sulfanyl (-SH) group. The molecular formula is C15H11F2N2OS2, with a molar mass of 337.42 g/mol.
Properties
IUPAC Name |
3-[4-(difluoromethylsulfanyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS2/c16-14(17)22-10-7-5-9(6-8-10)19-13(20)11-3-1-2-4-12(11)18-15(19)21/h1-8,14H,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQUQJNRZFYLSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one involves several steps. One common synthetic route includes the reaction of 4-(difluoromethylthio)aniline with 2-mercapto-3,4-dihydroquinazolin-4-one under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which can reduce the carbonyl group in the dihydroquinazolinone core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for developing new therapeutics targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The difluoromethyl and sulfanyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The dihydroquinazolinone core can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below contrasts the target compound with structurally related quinazolinones and heterocyclic derivatives:
Key Observations:
Substituent Effects: The difluoromethylsulfanyl group in the target compound enhances electronegativity and lipophilicity compared to the chlorophenyl-oxoethyl group in ’s compound. This may improve membrane permeability but reduce aqueous solubility.
Molecular Weight :
- The target compound has a lower molar mass (337.42 g/mol) than the chlorophenyl-oxoethyl analog (420.91 g/mol), suggesting differences in pharmacokinetic profiles, such as absorption and distribution .
Crystallographic and Structural Analysis
Biological Activity
The compound 3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure:
- Molecular Formula: C16H13F2N3S
- Molecular Weight: 317.4 g/mol
- IUPAC Name: [4-(difluoromethylsulfanyl)phenyl]-(2-methyl-1H-indol-3-yl)diazene
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H13F2N3S |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | [4-(difluoromethylsulfanyl)phenyl]-(2-methyl-1H-indol-3-yl)diazene |
| InChI Key | BXKNIHXZGOAJGV-UHFFFAOYSA-N |
The biological activity of This compound is primarily attributed to its ability to interact with various biological targets. The difluoromethyl sulfanyl group enhances the compound's reactivity, potentially allowing it to modulate enzyme activity and receptor interactions.
Biological Activities
-
Antimicrobial Activity:
- Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of the difluoromethyl sulfanyl group may enhance these effects due to increased lipophilicity and reactivity.
-
Anticancer Properties:
- Quinazolinone derivatives have been extensively studied for their anticancer potential. Research suggests that this compound may inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
-
Anti-inflammatory Effects:
- Some studies indicate that quinazolinones can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to This compound :
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a structurally similar quinazolinone derivative on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 25 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of Bcl-2 proteins.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of quinazolinone derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that compounds with a difluoromethyl sulfanyl substituent exhibited MIC values as low as 5 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
Q & A
Q. Methodological steps :
Structure-Activity Relationship (SAR) Studies :
- Modify substituents (e.g., replace difluoromethyl with trifluoromethyl to enhance lipophilicity).
- Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to improve target binding.
In Silico Docking : Use tools like AutoDock to predict interactions with targets (e.g., bacterial dihydrofolate reductase or topoisomerase II).
In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations.
- Data validation : Compare activity trends across derivatives to identify pharmacophores .
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Contradictions may arise from:
- Purity discrepancies : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Solubility issues : Pre-treat compounds with DMSO (<1% v/v) or use surfactants (e.g., Tween-80).
- Statistical analysis : Apply ANOVA to compare replicates and identify outliers .
Advanced: How can reaction mechanisms for sulfanyl group introduction be elucidated?
Q. Mechanistic studies involve :
- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps (e.g., nucleophilic substitution vs. radical pathways).
- Trapping Intermediates : Use TEMPO to detect radical intermediates in thiolation reactions.
- Computational Modeling : DFT calculations (Gaussian 09) to map energy profiles for sulfur transfer steps .
Basic: What are the compound’s key physicochemical properties relevant to drug discovery?
- LogP : ~3.2 (predicted via ChemDraw), indicating moderate lipophilicity.
- Solubility : <0.1 mg/mL in water; improves in DMSO or PEG-400.
- Stability : Degrades under UV light (λ > 300 nm); store in amber vials at –20°C.
- pKa : Quinazolinone N-H (~8.5) and sulfanyl group (~10.2) .
Advanced: How can in vivo pharmacokinetics be predicted for this compound?
Q. Preclinical profiling :
- ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., 65% oral absorption).
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure t.
- Plasma Protein Binding : Equilibrium dialysis (≥90% binding suggests limited free fraction).
- In Vivo Validation : Administer to rodent models (IV/PO) and quantify plasma levels via LC-MS/MS .
Advanced: What strategies mitigate toxicity risks during preclinical development?
- Cytotoxicity Screening : Compare IC values in cancer vs. normal cell lines (e.g., HEK-293).
- hERG Assay : Patch-clamp testing to assess cardiac liability (IC >10 μM preferred).
- Genotoxicity : Ames test (TA98/TA100 strains) to rule out mutagenicity.
- Metabolite Identification : UPLC-QTOF to detect reactive intermediates (e.g., epoxides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
